Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
Description
Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a methanone derivative featuring a cyclopentyl group attached to a piperidin-1-yl scaffold. The piperidine ring is substituted at the 4-position with a methyl-linked 2,4-dimethylpiperazine moiety.
Properties
IUPAC Name |
cyclopentyl-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O/c1-15-13-19(2)11-12-21(15)14-16-7-9-20(10-8-16)18(22)17-5-3-4-6-17/h15-17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCVEUDWQTWGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. This inhibition disrupts the normal function of these kinases, leading to changes in cell cycle progression and energy metabolism.
Biochemical Pathways
The compound affects the cell cycle and energy metabolism pathways. By inhibiting CDK4, it disrupts the G1-S transition in the cell cycle, potentially leading to cell cycle arrest.
Biological Activity
Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopentyl group attached to a piperidine ring, which is further substituted with a 2,4-dimethylpiperazine moiety. This structural complexity is believed to contribute to its diverse biological activities.
Pharmacological Activity
Research has indicated that compounds with similar structural features exhibit a range of pharmacological activities:
- Centriole Duplication Inhibition : Some derivatives have been studied for their ability to inhibit centriole duplication, which is critical in cancer biology. For example, PLK4 inhibitors have shown promise in blocking cancer cell proliferation by disrupting centrosome function .
- CYP450 Metabolism : The metabolic pathways involving cytochrome P450 enzymes are crucial for understanding the pharmacokinetics of the compound. Studies have identified metabolites formed through CYP3A4-mediated reactions, indicating potential interactions with other drugs .
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : It is hypothesized that the compound may act on various receptors, including those involved in neurotransmission and cancer pathways.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes linked to disease processes, suggesting that this compound may share similar properties .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- In vitro Studies : Research utilizing high-resolution mass spectrometry has identified multiple metabolites from structurally similar compounds, providing insights into their metabolic pathways and potential therapeutic effects .
- Predictive Models : Computer-aided evaluations have been employed to predict the biological activity spectra of piperidine derivatives. These models suggest that such compounds can affect various biological targets, including ion channels and transport systems .
Data Table: Summary of Biological Activities
Scientific Research Applications
Based on the search results, here's a detailed overview of the applications of the compound class "Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone."
Note: It's important to clarify that there appears to be some confusion in the search results regarding the precise chemical name and structure. The query specifies "this compound," while some search results refer to "2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone". These may be related compounds with slightly different structures. The following information is based on the available data, acknowledging this potential ambiguity.
This compound is of interest because of its potential therapeutic applications. Research suggests that it can modulate neurotransmitter systems and has affinity towards dopamine and serotonin receptors.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Antidepressant Activity: Animal studies have demonstrated a reduction in depressive-like behaviors in models of depression.
- Anxiolytic Effects: Preclinical trials have shown potential in reducing anxiety levels.
- Neuroprotective Properties: It may protect neuronal cells from oxidative stress and apoptosis.
Data Table: Biological Activities
| Activity Type | Model Used | Results |
|---|---|---|
| Antidepressant | Mouse model | Reduced immobility in FST |
| Anxiolytic | Rat model | Decreased anxiety-like behavior |
| Neuroprotective | In vitro neuronal cells | Increased cell viability |
Case Studies
- Antidepressant Efficacy: In a study involving mice in the forced swim test (FST), the compound decreased immobility time, suggesting antidepressant-like effects and potential as a treatment for major depressive disorder.
- Anxiolytic Properties: Another study using the elevated plus maze (EPM) test showed that the compound increased the time spent in open arms, suggesting reduced anxiety levels.
Research Findings
Recent research has focused on the pharmacodynamics and pharmacokinetics of the compound:
- Bioavailability: Studies suggest favorable bioavailability when administered orally.
- Metabolism: The compound undergoes hepatic metabolism, with primary metabolites exhibiting similar biological activities.
Considerations for Research
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with four structurally related molecules, emphasizing substituent effects on pharmacological and physicochemical properties.
Structural and Functional Analysis
Table 1: Key Properties of Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone and Analogs
Pharmacological and Physicochemical Comparisons
A. JJKK-048 (C₂₂H₂₀N₄O₅)
- Key Features: The bis(benzodioxolyl) and triazolyl groups enhance aromatic stacking and hydrogen bonding, contributing to its potency as a monoacylglycerol lipase (MAGL) inhibitor .
- In Vivo Effects: At high doses, JJKK-048 induces analgesia without catalepsy, suggesting selective CNS activity. The absence of catalepsy contrasts with typical cannabinoid receptor agonists, highlighting its unique mechanism .
B. w3 (C₂₄H₂₅ClN₈O)
- Key Features : The chloropyrimidinyl and triazolylphenylamine groups are hallmarks of kinase inhibitors (e.g., targeting EGFR or ALK). The 4-methylpiperazine improves solubility and bioavailability .
- Comparison to Target Compound : The target’s cyclopentyl and dimethylpiperazine substituents may favor CNS over kinase activity due to reduced steric hindrance and altered electron distribution.
C. (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (C₂₀H₂₁N₃O)
- Comparison to Target Compound : The target’s cyclopentyl group is less bulky than benzyl, possibly improving metabolic stability and reducing hepatic clearance.
D. 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone (C₂₁H₃₃N₃O₂)
- Key Features: This structural analog shares the 2,4-dimethylpiperazinylmethyl-piperidine core with the target compound but replaces cyclopentyl with m-tolyloxy-ethanone. The ethanone group may enhance solubility, while m-tolyloxy could confer aryl hydrocarbon receptor (AhR) affinity .
- Comparison to Target Compound : The absence of m-tolyloxy in the target compound may reduce AhR-related toxicity risks but limit solubility.
Q & A
Q. How to design in vivo studies to evaluate the compound’s pharmacokinetic profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
